5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Description
5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications
Weak Interactions in Barbituric Acid Derivatives
Research on barbituric acid derivatives, including similar structures to the one mentioned, has unveiled their potential in forming stable intermolecular sandwich-like complexes. These complexes are characterized by weak C-H...n (O-C) hydrogen bonds and π–π stacking interactions, indicating the compound's potential applications in developing new materials or molecular assemblies with specific properties (Khrustalev, Krasnov, & Timofeeva, 2008).
Synthesis of Naphthalimide Derivatives
The Claisen rearrangement of certain precursors to yield naphthalimide derivatives, which are structurally related to the compound , highlights the compound's relevance in synthesizing fluorescent materials. The fluorescence spectra of these compounds were studied, suggesting applications in the development of fluorescent probes or materials (Inada, Sibazaki, Furukawa, & Okazaki, 1972).
Antibacterial Agents
A series of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, closely related to the compound , were synthesized and tested for their antibacterial properties. These compounds were found to be potent inhibitors of bacterial dihydrofolate reductase, suggesting their potential application as antibacterial agents (Rauckman, Tidwell, Johnson, & Roth, 1989).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnagenone and khellinone, with structural similarities to the compound , has been explored for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, indicating their potential application in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescent Ligands for Human 5-HT1A Receptors
Research on "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety, indicates the potential of structurally similar compounds in developing fluorescent ligands for receptor studies. These compounds displayed high receptor affinity and good fluorescence properties, suggesting applications in biochemical and pharmacological research (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Properties
IUPAC Name |
5-[1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-25-22(28)21(23(29)26(2)24(25)30)18-15-20(16-9-5-4-6-10-16)27(13-14-31-3)19-12-8-7-11-17(18)19/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVRVSPLZPMBJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCOC)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.